molecular formula C21H20O5 B1251932 xanthohumol C CAS No. 189299-05-6

xanthohumol C

Cat. No. B1251932
M. Wt: 352.4 g/mol
InChI Key: CVMUWVCGBFJJFI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthohumol c belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, xanthohumol c is considered to be a flavonoid lipid molecule. Xanthohumol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xanthohumol c is primarily located in the membrane (predicted from logP). Outside of the human body, xanthohumol c can be found in alcoholic beverages and cereals and cereal products. This makes xanthohumol c a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Antiviral Effects : Xanthohumol C has been shown to inhibit the replication of Hepatitis C Virus (HCV) in vitro, suggesting its potential as an alternative treatment for HCV (Sai Lou et al., 2013). Additionally, it demonstrates efficacy against HIV-1, inhibiting HIV-1 induced cytopathic effects, production of viral p24 antigen, and reverse transcriptase in lymphocytes (Qian Wang et al., 2004).

  • Metabolic Syndrome and Obesity : Xanthohumol C improves markers of systemic inflammation and metabolic syndrome in diet-induced obese mice, suggesting its usefulness in managing obesity and related metabolic disorders (C. Miranda et al., 2016).

  • Cancer Chemoprevention : Research has indicated xanthohumol C's potential as a 'broad-spectrum' cancer chemopreventive agent, particularly in inhibiting the migration of endothelial cells and the formation of tumor cell-induced defects in the lymphendothelial barrier (K. Viola et al., 2013).

  • Liver Disease : Xanthohumol C inhibits hepatic inflammation and fibrosis, indicating its potential as a functional nutrient for the prevention or treatment of chronic liver diseases like non-alcoholic steatohepatitis (C. Dorn et al., 2010).

  • Neuroprotective Properties : It has been found to be neuroprotective and neuroregenerative, showing potential for treating neurodegenerative diseases (M. Kirchinger et al., 2019).

  • Cardiovascular Health : Xanthohumol C exhibits antiplatelet activity, which could be beneficial for the treatment or prevention of cardiovascular diseases (Ye-Ming Lee et al., 2012).

  • Endometriosis Treatment : It inhibits the growth and vascularization of developing endometriotic lesions, suggesting a potential therapeutic role in treating endometriosis (J. Rudzitis-Auth et al., 2012).

  • Atherosclerosis Prevention : It reduces arterial cholesterol content and prevents atherosclerosis, particularly in the context of its inhibition of cholesteryl ester transfer protein (CETP) (H. Hirata et al., 2012).

properties

CAS RN

189299-05-6

Product Name

xanthohumol C

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+

InChI Key

CVMUWVCGBFJJFI-RMKNXTFCSA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C

SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C

synonyms

5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone
xanthohumol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
xanthohumol C
Reactant of Route 2
xanthohumol C
Reactant of Route 3
xanthohumol C
Reactant of Route 4
xanthohumol C
Reactant of Route 5
xanthohumol C
Reactant of Route 6
xanthohumol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.